molecular formula C16H18N4O5 B11047314 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11047314
M. Wt: 346.34 g/mol
InChI Key: QOTBMFCMCOPGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound featuring a triazolopyrimidine core with a trimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the trimethoxyphenyl group is introduced using reagents like trimethoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The trimethoxyphenyl group is known for its ability to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to inhibit specific enzymes and receptors makes it a promising therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can bind to active sites of enzymes, inhibiting their activity. The triazolopyrimidine core can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trimethoxyphenyl group and the triazolopyrimidine core in 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid provides a unique combination of chemical properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

2-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O5/c1-8-17-16-18-10(15(21)22)7-11(20(16)19-8)9-5-12(23-2)14(25-4)13(6-9)24-3/h5-7,11H,1-4H3,(H,21,22)(H,17,18,19)

InChI Key

QOTBMFCMCOPGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.